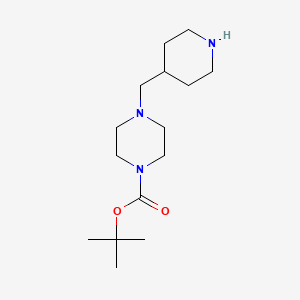
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is an organic compound that features a phenyl group, a thiophene ring, and a cyclopentyl moiety linked through a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea typically involves the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl moiety is synthesized through a series of reactions starting from cyclopentanone.
Introduction of the thiophene ring: The thiophene ring is introduced via a coupling reaction with the cyclopentyl intermediate.
Formation of the urea linkage: The final step involves the reaction of the phenyl isocyanate with the thiophene-cyclopentyl intermediate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the urea linkage or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenyl or thiophene rings.
Applications De Recherche Scientifique
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-(cyclopentylmethyl)urea
- 1-Phenyl-3-((1-(furan-2-yl)cyclopentyl)methyl)urea
- 1-Phenyl-3-((1-(pyridin-2-yl)cyclopentyl)methyl)urea
Uniqueness: 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications where these properties are advantageous, such as in the development of new pharmaceuticals or materials.
Propriétés
IUPAC Name |
1-phenyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-14-7-2-1-3-8-14)18-13-17(10-4-5-11-17)15-9-6-12-21-15/h1-3,6-9,12H,4-5,10-11,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJETXGKFEQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2804402.png)
![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2804407.png)








![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)
![4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2804423.png)
